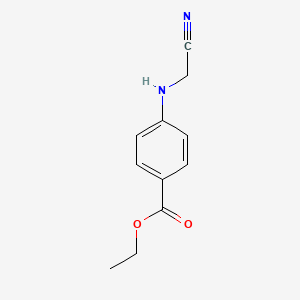

Ethyl 4-(cyanomethylamino)benzoate

Description

Overview of Benzoate (B1203000) Ester Derivatives in Synthetic and Mechanistic Research

Benzoate esters, characterized by the general structure Ar-COO-R, are a cornerstone of organic chemistry. sigmaaldrich.com They are derivatives of carboxylic acids where the acidic proton is replaced by an alkyl or aryl group. sigmaaldrich.com This functional group is prevalent in nature and is a key structural motif in numerous synthetic compounds. In synthetic research, benzoate esters are valued as stable, yet reactive, intermediates. Their synthesis is commonly achieved through Fischer esterification of benzoic acid with an alcohol, or via reaction of a benzoyl chloride with an alcohol. researchgate.net

The reactivity of the ester group is central to its utility. It can undergo a variety of transformations, making it a versatile handle in multistep syntheses. Key reactions include:

Hydrolysis: Under basic conditions (saponification) or acidic conditions, esters can be cleaved to yield the parent carboxylic acid and an alcohol. sigmaaldrich.comnist.gov

Transesterification: In the presence of an acid or base catalyst and an excess of a different alcohol, the alkoxy portion of the ester can be exchanged. sigmaaldrich.com

Aminolysis: Reaction with ammonia (B1221849) or amines can convert esters into amides. sigmaaldrich.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. sigmaaldrich.com

Grignard Reactions: Reaction with Grignard reagents typically leads to the formation of tertiary alcohols. sigmaaldrich.com

Mechanistic studies often focus on the BAC2 mechanism (base-catalyzed, acyl-cleavage, bimolecular) for hydrolysis, which involves a tetrahedral intermediate. google.com The electronic nature of substituents on the aromatic ring significantly influences the reactivity of the ester carbonyl, a principle that is fundamental to physical organic chemistry.

Significance of Aminonitrile Functionalities in Organic Synthesis and Reactivity

Aminonitriles, particularly α-aminonitriles, are compounds containing both an amine and a nitrile group. They are highly valuable bifunctional building blocks in organic synthesis. researchgate.net Their importance was cemented by the Strecker synthesis, one of the first methods developed for producing α-amino acids from aldehydes or ketones, which proceeds via an α-aminonitrile intermediate. mdpi.com

The dual functionality of aminonitriles allows for a diverse range of chemical transformations:

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or attacked by organometallic reagents to form ketones. It can also participate in hydrogen bonding and π-π stacking interactions. researchgate.net

The amino group can act as a hydrogen bond donor or acceptor and can be readily acylated or alkylated. researchgate.net

This orthogonal reactivity makes aminonitriles ideal for constructing complex molecules, especially nitrogen-containing heterocycles. researchgate.netwikipedia.org However, the close proximity of a nucleophilic amine and an electrophilic nitrile can lead to instability, and aminoacetonitrile (B1212223) itself is often handled as a more stable salt form. nih.gov

Contextualization of Ethyl 4-(cyanomethylamino)benzoate within Advanced Chemical Synthesis

This compound combines the features of both a substituted benzoate ester and an aminonitrile. Its structure suggests it could serve as a unique trifunctional building block, with the ester, secondary amine, and nitrile groups all available for distinct chemical modifications.

Rationale for Investigating Novel Benzoate Analogs

The investigation of novel benzoate analogs is driven by the search for new properties and applications. The substitution pattern on the benzene (B151609) ring dramatically alters the molecule's chemical and physical properties. For instance, Ethyl 4-aminobenzoate (B8803810) (Benzocaine) is a well-known local anesthetic, while Ethyl 4-(dimethylamino)benzoate (B8555087) is widely used as a synergist and co-initiator in photopolymerization reactions. researchgate.netresearchgate.netresearchgate.net Other derivatives are explored as precursors to medicinally important heterocycles or as components in materials science. wikipedia.orgorgsyn.org The synthesis of a novel analog like this compound is rationalized by the potential for creating new materials, bioactive molecules, or versatile synthetic intermediates that leverage the combined reactivity of its functional groups.

Table 1: Examples of Substituted Ethyl Benzoate Derivatives and Their Applications

| Compound Name | Substituent at C4 | Primary Application/Use | Reference(s) |

| Ethyl 4-aminobenzoate | -NH₂ | Local anesthetic, synthetic intermediate | researchgate.nettcichemicals.com |

| Ethyl 4-(dimethylamino)benzoate | -N(CH₃)₂ | Photoinitiator synergist | researchgate.netresearchgate.net |

| Ethyl 4-nitrobenzoate (B1230335) | -NO₂ | Intermediate for reduction to amines | researchgate.nettcichemicals.com |

| Ethyl 4-hydroxybenzoate | -OH | Intermediate for etherification reactions | wikipedia.org |

| Ethyl 4-methylbenzoate | -CH₃ | Fragrance and flavor component | sigmaaldrich.com |

| Ethyl 4-cyanobenzoate | -C≡N | Intermediate in organic synthesis | google.com |

Structural Features and Synthetic Challenges Posed by the Cyanomethylamino Moiety

The cyanomethylamino group, -NHCH₂CN, introduces both a secondary amine and a nitrile. This bifunctionality presents specific synthetic challenges. A primary route to a molecule like this compound would likely involve creating the C-N bond between the cyanomethyl unit and the benzoate ring.

Two plausible synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): This would involve reacting a suitable precursor, such as Ethyl 4-fluorobenzoate, with the sodium salt of aminoacetonitrile. The success of this reaction depends on the activation of the aromatic ring by the electron-withdrawing ester group. A key challenge is the potential for self-reaction or polymerization of the aminoacetonitrile anion. chemicalbook.com

Reductive Amination: This route could involve the reaction of Ethyl 4-formylbenzoate (B8722198) with aminoacetonitrile in the presence of a reducing agent. This would form the desired secondary amine linkage.

A significant challenge in working with the cyanomethylamino moiety is the inherent instability of the free base of aminoacetonitrile, which can readily polymerize. nih.gov Therefore, reactions often require the in situ generation of the nucleophile from a more stable salt, such as aminoacetonitrile hydrochloride, under carefully controlled basic conditions.

Table 2: Functional Group Reactivity in this compound

| Functional Group | Position | Potential Reactions |

| Ethyl Ester | C1 | Hydrolysis, Transesterification, Reduction, Aminolysis, Grignard Reaction |

| Secondary Amine | C4 (amino) | Acylation, Alkylation, Oxidation |

| Nitrile | C4 (methyl) | Hydrolysis, Reduction, Addition of organometallics |

| Aromatic Ring | C1-C6 | Electrophilic Aromatic Substitution (directed by substituents) |

Current Gaps in the Literature on Substituted Benzoate Derivatives with Cyanomethylamino Linkages

Despite the clear synthetic rationale and potential utility of this compound, a thorough review of the scientific literature reveals a significant gap. There are no detailed reports on the synthesis, characterization, or reactivity of this specific molecule. While numerous studies exist for other N-substituted ethyl 4-aminobenzoates and for various aminonitriles, the specific combination represented by the cyanomethylamino substituent remains unexplored. mdpi.comorgsyn.org

This absence of data highlights an opportunity for new research. The successful synthesis and characterization of this compound would provide a new, versatile building block for organic synthesis and materials science. Future studies would need to establish a reliable synthetic protocol, fully characterize the compound using modern spectroscopic methods (NMR, IR, Mass Spectrometry), and explore its reactivity to unlock its potential as a precursor for more complex molecular targets.

Structure

3D Structure

Properties

CAS No. |

22433-08-5 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

ethyl 4-(cyanomethylamino)benzoate |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-3-5-10(6-4-9)13-8-7-12/h3-6,13H,2,8H2,1H3 |

InChI Key |

MZLDXEMKLYQPIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC#N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Ethyl 4 Cyanomethylamino Benzoate and Its Congeners

Precursor Synthesis Approaches to the Benzoate (B1203000) Core

The foundational step in the synthesis of ethyl 4-(cyanomethylamino)benzoate is the preparation of the ethyl 4-aminobenzoate (B8803810) or a suitable precursor. This is typically achieved through two main pathways: the esterification of 4-aminobenzoic acid derivatives or the reduction of a nitroaromatic precursor.

Esterification Reactions of 4-Aminobenzoic Acid Derivatives

The direct esterification of 4-aminobenzoic acid with ethanol (B145695) presents a straightforward method for synthesizing the ethyl 4-aminobenzoate core. quora.comlibretexts.org This reaction, often catalyzed by a strong acid such as sulfuric acid, proceeds by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. libretexts.org The reaction is reversible, and to drive the equilibrium towards the product, an excess of ethanol is often used. libretexts.orggoogle.com The reaction mixture is typically heated to reflux to achieve a reasonable reaction rate. libretexts.org Upon completion, the reaction mixture is neutralized to precipitate the ethyl 4-aminobenzoate product. libretexts.org

An alternative approach involves the esterification of 4-nitrobenzoic acid with ethanol to produce ethyl 4-nitrobenzoate (B1230335). scirp.orgscirp.orggoogle.com This intermediate is then subjected to a reduction step to yield ethyl 4-aminobenzoate. Various catalysts have been explored for this esterification, including sulfuric acid, ammonium (B1175870) hydrogen sulfate, and solid acid catalysts like zeolites. scirp.org The use of ultradispersed zeolite catalysts, sometimes in conjunction with ultrasound or microwave irradiation, has been shown to enhance the conversion and yield of ethyl 4-nitrobenzoate. scirp.orgscirp.org

Reduction of Nitroaromatic Precursors to 4-Aminobenzoates

The reduction of the nitro group in ethyl 4-nitrobenzoate is a critical step in an alternative synthetic pathway to ethyl 4-aminobenzoate. orgsyn.org This transformation can be accomplished through several methods, including catalytic hydrogenation and metal-mediated reductions, which offer high chemoselectivity, leaving the ester functional group intact. thieme-connect.comsci-hub.st

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. orgsyn.orgsci-hub.st This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide, and a source of hydrogen. orgsyn.orgresearchgate.netchemicalbook.com The reaction is often carried out in a solvent like ethanol. orgsyn.orgchemicalbook.com The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, palladium-based catalysts are known for their ability to achieve complete conversion of the nitro group under mild conditions. researchgate.net The reaction proceeds through the stepwise addition of hydrogen to the nitro group, forming nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. researchgate.netacs.org

Table 1: Catalytic Hydrogenation of Ethyl 4-Nitrobenzoate

| Catalyst | Hydrogen Source | Solvent | Key Findings | Reference |

| Platinum Oxide | Hydrogen Gas | 95% Ethanol | Rapid reduction, completion in about seven minutes. | orgsyn.org |

| 10% Pd/C | Hydrogen Gas | Methanol/Ethanol | Reaction at room temperature under 60 psi pressure for 5 hours. | chemicalbook.com |

| Pd/C | Hydrogen Gas | Ethanol | Efficient and eco-friendly method. | researchgate.net |

| Pd/Sibunit | Hydrogen Gas | Not specified | Structurally sensitive process, with optimal catalyst particle size of 3-5 nm. | researchgate.net |

Metal-mediated reductions provide a valuable alternative to catalytic hydrogenation, especially when certain functional groups sensitive to hydrogenation are present. A notable example is the use of indium powder in the presence of ammonium chloride in an aqueous ethanol solution. thieme-connect.comresearchgate.nettandfonline.comorgsyn.org This system has demonstrated high efficiency in the selective reduction of aromatic nitro compounds to their corresponding amines, with good to excellent yields. thieme-connect.com The reaction is tolerant of various functional groups, including esters, nitriles, and halides. thieme-connect.com The process involves heating the nitro compound with indium powder and ammonium chloride under reflux. orgsyn.org Other metal systems, such as iron filings with hydrochloric acid (Béchamp reduction) or tin with hydrochloric acid, have also been utilized for nitro group reductions. sciencemadness.org

Table 2: Indium-Mediated Reduction of Ethyl 4-Nitrobenzoate

| Reagents | Solvent | Reaction Conditions | Yield | Reference |

| Indium powder, Ammonium chloride | Ethanol/Water | Reflux for 2.5 hours | 90% | orgsyn.org |

Formation of the Secondary Amine Linkage at the Para Position

The final key transformation in the synthesis of this compound involves the formation of the secondary amine linkage at the para position of the benzoate ring.

Nucleophilic Substitution Strategies with Halogenated Benzoate Esters

This step is typically achieved through a nucleophilic substitution reaction. One common strategy involves the reaction of an ethyl 4-halobenzoate (e.g., ethyl 4-bromobenzoate (B14158574) or ethyl 4-iodobenzoate) with aminoacetonitrile (B1212223) (glycinonitrile). In this reaction, the amino group of aminoacetonitrile acts as a nucleophile, displacing the halogen atom on the aromatic ring to form the desired C-N bond. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and may be facilitated by a catalyst, such as a copper or palladium complex, particularly for less reactive aryl halides.

An alternative, though less direct, approach could involve the reaction of ethyl 4-aminobenzoate with a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile. In this scenario, the primary amino group of ethyl 4-aminobenzoate would act as the nucleophile.

Reductive Amination Pathways Utilizing Amino Precursors

Reductive amination is a versatile and powerful method for forming C-N bonds, providing direct routes to secondary and tertiary amines from carbonyl compounds and a nitrogen source. acs.orglibretexts.org In the context of this compound, the foundational amino precursor is typically Ethyl 4-aminobenzoate, also known as benzocaine. The synthesis of this precursor is a critical first step.

A predominant pathway to Ethyl 4-aminobenzoate involves the reduction of its nitroarene precursor, Ethyl 4-nitrobenzoate. orgsyn.org This transformation can be achieved through various reduction protocols, each with its own advantages regarding yield, selectivity, and environmental impact.

Catalytic Hydrogenation: A widely used laboratory and industrial method is the catalytic hydrogenation of Ethyl 4-nitrobenzoate. This reaction is often carried out using catalysts like platinum oxide or palladium on carbon (Pd/C) under a hydrogen atmosphere. orgsyn.orggoogle.com For instance, a solution of Ethyl p-nitrobenzoate in ethanol can be shaken with a platinum oxide catalyst under hydrogen pressure, leading to a rapid and clean reduction to the desired amine. orgsyn.org Another approach involves a two-step process starting from 4-nitrobenzoic acid, which is first esterified and then reduced using a Pd/C catalyst in a hydrogenation reactor. google.com

Chemical Reduction: An alternative to catalytic hydrogenation involves chemical reducing agents. A notable "green" method employs indium metal in an aqueous ethanol solution of ammonium chloride. orgsyn.orgresearchgate.net This system effectively reduces a variety of aromatic nitro compounds to their corresponding amines with high selectivity and yields, often exceeding 90%. orgsyn.org This method avoids the need for flammable hydrogen gas and high-pressure equipment, making it an attractive option for laboratory-scale synthesis. orgsyn.org Other classical methods, though less common now, have used reagents like tin and alcoholic hydrochloric acid. orgsyn.org

The following table summarizes various conditions for the reduction of Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate.

| Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Platinum oxide | 95% Ethanol | H₂ atmosphere | High | orgsyn.org |

| 10% Pd/C | Methanol/Ethanol | 60 psi H₂, RT, 5h | 88% (on a related substrate) | chemicalbook.com |

| Indium powder / NH₄Cl | Ethanol / Water | Reflux, 2.5h | 90% | orgsyn.org |

| Iron powder | Ethanol | Not specified | Not specified | google.com |

Once the primary aromatic amine, Ethyl 4-aminobenzoate, is synthesized, it can serve as the precursor for subsequent functionalization, such as the introduction of the cyanomethyl group.

Introduction of the Cyanomethyl Group

With the Ethyl 4-aminobenzoate core in hand, the next critical transformation is the introduction of the cyanomethyl (-CH₂CN) moiety onto the nitrogen atom to yield the target compound, this compound.

Alkylation Reactions of the Secondary Amine with Halogenated Acetonitrile (B52724) Derivatives

The most direct and conventional method for cyanomethylation is the N-alkylation of the primary amine, Ethyl 4-aminobenzoate, with a halogenated acetonitrile derivative, such as bromoacetonitrile or chloroacetonitrile. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the haloacetonitrile, displacing the halide ion.

The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include potassium carbonate or tertiary amines like triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being employed. To prevent over-alkylation, which would lead to the formation of a tertiary amine, reaction conditions such as temperature, stoichiometry, and reaction time must be carefully controlled.

Alternative Routes for C-N and C-C(Nitrile) Bond Formation

While direct alkylation is common, alternative strategies for forming the N-CH₂CN bond exist, offering different pathways that may be advantageous depending on substrate compatibility and desired selectivity.

One conceptual alternative involves a reductive amination approach using glyoxal (B1671930) or a protected equivalent, followed by a sequence of reactions to convert a hydroxyl group into a nitrile. A more direct variant would be the reductive amination of Ethyl 4-aminobenzoate with glycolonitrile (B6354644) (hydroxyacetonitrile). This reaction would form an intermediate that could be reduced in situ to the desired product.

Another area of modern synthetic chemistry that offers potential routes is the catalytic C-H amination . This advanced strategy involves the direct formation of a C-N bond by functionalizing a C-H bond. quora.com Theoretically, a reaction could be devised between an ethyl benzoate derivative and a cyanomethylamine equivalent, mediated by a transition metal catalyst.

Furthermore, methods for electrophilic cyanation using reagents like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) or trichloroacetonitrile (B146778) have been developed for the synthesis of cyanamides from secondary amines. cardiff.ac.uk While this directly forms an N-CN bond rather than an N-CH₂CN bond, these modern cyanation reagents highlight the ongoing development of novel routes to nitrile-containing compounds that could potentially be adapted into multi-step syntheses for the target molecule.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthetic steps leading to this compound are highly dependent on the chosen reaction conditions. Careful optimization of solvents and catalysts is paramount to maximizing product yield and minimizing side reactions.

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent plays a crucial role in both the reductive amination and N-alkylation steps. Solvents can influence reactant solubility, reaction rates, and even the selectivity of the transformation.

In N-alkylation reactions of anilines, polar aprotic solvents such as DMSO and acetonitrile have been shown to affect product distribution. psu.edu For instance, in the methylation of aniline (B41778), the use of acetonitrile can lead to a mixture of mono- and di-alkylated products, whereas dichloromethane (B109758) shows high selectivity but very low conversion. psu.edu The use of ionic liquids as solvents has been explored as a "green" alternative, in some cases leading to improved conversions and selectivities in N-alkylation. psu.edu In micellar catalysis, conducting the reaction in an aqueous surfactant system has been shown to dramatically increase reaction rate, yield, and selectivity for N-alkylation compared to reactions in neat conditions. nih.gov

For one-pot syntheses, the solvent's physical properties, such as its ability to form azeotropes, can be exploited. Toluene is often selected because it can form an azeotrope with ethanol, a common byproduct, allowing for its removal by distillation to drive the reaction to completion.

The following table illustrates the impact of different solvents on the selectivity of aniline methylation with methyl iodide.

| Solvent | Selectivity (Mono- vs. Di-alkylation) | Conversion/Yield | Reference |

| Dichloromethane | High selectivity for mono-alkylation | ~10% conversion | psu.edu |

| Acetonitrile | 2:1 mixture (mono:di) | ~30% yield | psu.edu |

| DMSO | Only di-alkylation product observed | ~30% yield | psu.edu |

| [bmim][Tf₂N] (Ionic Liquid) | High selectivity for mono-alkylation | High conversion | psu.edu |

Catalyst Selection for Specific Transformations

Catalysts are fundamental to many of the key transformations in the synthesis of this compound and its congeners.

For Reductive Amination/Nitro Reduction: The one-pot reductive amination of nitroarenes with aldehydes is a highly atom-economical method for creating secondary amines. researchgate.net The choice of catalyst is critical for selectivity.

Noble Metal Catalysts: Platinum and palladium catalysts are highly effective for reducing nitro groups and are often used in reductive alkylation processes. orgsyn.orgnih.gov However, they can sometimes promote undesired side reactions like hydrogenolysis of aromatic aldehydes or reduction of other functional groups. nih.gov Gold catalysts on supports like titania have been used with formic acid as a hydrogen source for mild reductive aminations. nih.gov

Non-Noble Metal Catalysts: To improve cost-effectiveness and sometimes selectivity, catalysts based on copper, cobalt, and nickel are employed. researchgate.netacs.orgrsc.org Raney nickel was one of the earliest catalysts used for the reductive coupling of aromatic nitro compounds with aldehydes. nih.gov More recently, single-site palladium catalysts coordinated with nitrogen on a carbon support (Pd₁/NC) have shown excellent activity and stability for one-pot reductive amidation of nitroarenes. acs.org

For N-Alkylation: The N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a green alternative to using alkyl halides. This process relies heavily on transition metal catalysts.

Ruthenium and Iridium Complexes: Complexes of ruthenium and iridium are well-represented and highly efficient for these transformations, often enabling reactions under milder conditions than previously possible. nih.govnih.gov

Cobalt Complexes: As a more earth-abundant and cost-effective alternative, cobalt complexes have emerged as potent catalysts for the N-alkylation of a wide range of amines with various alcohols. acs.orgnih.gov

Copper Catalysts: Heterogeneous copper catalysts have also been successfully used for the N-alkylation of anilines with alcohols in an additive-free process. rsc.org

In the classical N-alkylation with alkyl halides, while not strictly catalytic, the choice of base (e.g., K₂CO₃) and the potential use of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) are critical for optimizing the reaction. mdpi.com

Control of Stereochemistry and Regioselectivity

The synthesis of this compound and its analogs requires precise control over both stereochemistry and regioselectivity to ensure the desired isomeric purity of the final product. The molecular structure, featuring a chiral α-amino nitrile moiety and a substituted benzene (B151609) ring, presents distinct challenges that chemists address through various strategic approaches.

Stereocontrol in the Formation of the α-Amino Nitrile Group

The creation of the chiral center at the α-carbon of the cyanomethylamino group is a critical step where stereochemistry must be controlled. The primary method for achieving this is through asymmetric Strecker reactions. mdpi.comrsc.org This reaction, one of the oldest multi-component reactions, synthesizes α-amino nitriles from an aldehyde, an amine, and a cyanide source. mdpi.com The control of stereoselectivity can be achieved through several key methods:

Use of Chiral Auxiliaries: One established method involves the use of a chiral amine that acts as an auxiliary. For instance, optically pure chiral amines can be used in the Strecker reaction to produce enantiomerically pure α-amino acids after hydrolysis of the nitrile. mdpi.com The chiral auxiliary directs the addition of the cyanide nucleophile to one face of the intermediate imine, leading to the preferential formation of one enantiomer. A notable example is the use of β-1-amino-tetra-O-pivaloyl-D-galactose as a chiral ammonia (B1221849) equivalent, which, after forming an imine with an aldehyde, directs the cyanide addition to generate (R)-α-amino nitriles as the major product. rsc.org

Chiral Catalysts: A more modern and efficient approach is the use of chiral catalysts for the enantioselective cyanation of achiral imines. mdpi.comrsc.org This avoids the need to install and later remove a chiral auxiliary. Various organocatalysts and metal complexes have been developed for this purpose. For example, recyclable chiral amide-based organocatalysts have been reported to produce α-aminonitrile products in high yields and with excellent enantiomeric excess (ee) of up to 99%. mdpi.com Similarly, bifunctional catalysts can be employed. A zirconium-based catalyst, for instance, has been used in asymmetric α-amino nitrile formation, yielding products with high enantioselectivities (76–92% ee) for aryl aldimines. rsc.org The development of catalytic asymmetric methods provides a direct route to chiral α,α-dialkyl aminonitriles, which are challenging to access via traditional Strecker reactions. acs.org

Asymmetric Induction: In some systems, a chiral center already present in the molecule can induce the formation of a new stereocenter with a specific configuration. For example, chiral α-amino acids have been shown to enantioselectively induce the formation of their own chiral intermediate α-aminonitriles in the solid state during a Strecker-type synthesis. oup.com This process can lead to an amplification of the enantiomeric excess of the product. oup.com

The effectiveness of these methods is often dependent on the specific substrates and reaction conditions, as illustrated in the following conceptual table based on findings for related structures.

| Catalyst/Auxiliary System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Chiral Amide Organocatalyst | Various Aldehydes | Up to 99% | mdpi.com |

| Zirconium-BINOL Complex | Aryl Aldimines | 76-92% | rsc.org |

| (R,R)-cyclohexanediamine derived Ti-salen complex | Aromatic Aldehydes | Up to 95% | organic-chemistry.org |

Regiocontrol in the Functionalization of the Benzoate Ring

Regioselectivity concerns the control of the substituent positions on the aromatic ring of the benzoate moiety. In the case of this compound, the key is to ensure the amino and ester groups are in a para (1,4) relationship. This is typically achieved by starting with a precursor that already has the desired substitution pattern.

Starting Material Selection: The most straightforward strategy is to begin with a commercially available, correctly substituted starting material, such as ethyl 4-aminobenzoate (benzocaine) or ethyl 4-hydroxybenzoate. mdpi.com For instance, the synthesis of a related congener, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, was achieved via a Williamson etherification using ethyl 4-hydroxybenzoate, ensuring the ester and the newly introduced side-chain are para to each other. mdpi.com Similarly, the synthesis of this compound would typically start from ethyl 4-aminobenzoate, which is then N-alkylated with a cyanomethyl group.

Control in de novo Ring Synthesis: In more complex syntheses where the aromatic ring is constructed, regioselectivity is governed by the reaction mechanisms. For example, in the synthesis of substituted pyrazoles (a different heterocyclic system, but illustrative of the principle), the condensation of 1,3-diketones with arylhydrazines can be highly regioselective. organic-chemistry.orgresearchgate.net The choice of solvent can be crucial; aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), significantly improve regioselectivity compared to polar protic solvents. organic-chemistry.org While not directly a synthesis of a benzoate, this demonstrates how reaction conditions can dictate the final arrangement of substituents on a ring.

The electronic properties of substituents also play a critical role in directing incoming groups in electrophilic aromatic substitution reactions, although this is less relevant when starting with pre-functionalized rings. In photochemical reactions involving radical cations of stilbene (B7821643) derivatives, the electronic nature of the substituents on the aryl rings governs the regioselectivity of the subsequent bond formations. acs.org

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Cyanomethylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) reveals the number of neighboring protons.

For Ethyl 4-(cyanomethylamino)benzoate, the expected ¹H NMR signals would correspond to the protons of the ethyl group, the aromatic ring, and the cyanomethyl group. The aromatic protons typically appear as doublets due to coupling with adjacent protons on the benzene (B151609) ring. The ethyl group protons would present as a quartet and a triplet. The methylene (B1212753) protons of the cyanomethyl group and the N-H proton would also show distinct signals. While specific experimental data for this exact molecule is not widely published, analysis of closely related structures provides expected ranges for these signals. For instance, in similar benzoate (B1203000) structures, the aromatic protons are typically observed in the range of 7.0-8.0 ppm. rsc.orgrsc.org

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (ortho to -COOEt) | ~7.9 | Doublet | ~8-9 |

| Aromatic (ortho to -NH) | ~6.7 | Doublet | ~8-9 |

| -NH | Variable | Singlet (broad) | - |

| -CH₂- (Ethyl) | ~4.3 | Quartet | ~7 |

| -CH₂- (Cyanomethyl) | ~4.2 | Singlet | - |

| -CH₃ (Ethyl) | ~1.3 | Triplet | ~7 |

Note: This table represents predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. Each unique carbon atom in the structure of this compound will produce a distinct signal.

The carbon skeleton would be confirmed by the presence of signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, the cyanomethyl carbon, and the nitrile carbon. The chemical shifts for these carbons are influenced by their hybridization and the electronegativity of attached atoms. For example, the carbonyl carbon is typically found significantly downfield (around 165-170 ppm).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~166 |

| Quaternary Aromatic (C-NH) | ~152 |

| Aromatic CH (ortho to -COOEt) | ~131 |

| Quaternary Aromatic (C-COOEt) | ~120 |

| C≡N (Nitrile) | ~117 |

| Aromatic CH (ortho to -NH) | ~112 |

| -CH₂- (Ethyl) | ~60 |

| -CH₂- (Cyanomethyl) | ~39 |

| -CH₃ (Ethyl) | ~14 |

Note: This table represents predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons and between the methylene and methyl protons of the ethyl group. sigmaaldrich.com

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sigmaaldrich.com It would definitively link the proton signals of the ethyl, aromatic, and cyanomethyl groups to their corresponding carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues to the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₂N₂O₂), the expected monoisotopic mass would be calculated with high precision, distinguishing it from other compounds with the same nominal mass. This technique is essential for confirming the molecular formula of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and then provides mass spectra for each component. jeol.com For a purified sample of this compound, GC-MS would confirm its purity by showing a single major peak in the chromatogram. The mass spectrometer would then provide a fragmentation pattern. This pattern is a unique fingerprint of the molecule and arises from the characteristic way it breaks apart upon ionization. Key fragments would likely include the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the cyanomethyl group. Analysis of these fragments helps to confirm the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by analyzing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes of Cyanide, Amine, and Ester Groups

Fourier Transform Infrared (FTIR) spectroscopy of this compound reveals distinct absorption bands corresponding to the vibrational modes of its key functional groups: the cyanide, secondary amine, and ester moieties.

The cyanide (C≡N) stretching vibration is typically observed in the range of 2260-2200 cm⁻¹. For this compound, this sharp and intense peak is a clear indicator of the nitrile group.

The secondary amine (N-H) stretching vibration appears as a moderate to weak band in the region of 3500-3300 cm⁻¹. The presence of this band confirms the secondary amine functionality. Additionally, N-H bending vibrations can be observed around 1650-1550 cm⁻¹.

The ester group (-COOEt) gives rise to several characteristic absorption bands. The most prominent is the strong carbonyl (C=O) stretching band, which for aromatic esters like this compound, typically falls in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester are also significant, appearing as two distinct bands in the 1300-1000 cm⁻¹ region.

Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and cyanomethyl groups appear just below 3000 cm⁻¹.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Cyanide (C≡N) | Stretching | 2260-2200 |

| Secondary Amine (N-H) | Stretching | 3500-3300 |

| Secondary Amine (N-H) | Bending | 1650-1550 |

| Ester (C=O) | Stretching | 1730-1715 |

| Ester (C-O) | Stretching | 1300-1000 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability during molecular vibrations. While strong in IR, the polar C=O and N-H bonds often show weaker signals in Raman spectra. Conversely, the less polar C≡N and C-C bonds of the aromatic ring, which may be weak in the IR spectrum, can exhibit strong Raman scattering. collectionscanada.gc.ca This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the molecule.

In the case of this compound, the symmetric stretching of the benzene ring and the C≡N stretch are expected to be prominent in the Raman spectrum. The complementarity of IR and Raman techniques allows for a more complete vibrational analysis of the molecule. collectionscanada.gc.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules, the most common transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

This compound possesses a conjugated system involving the benzene ring, the amino group, and the ester group. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in absorption in the UV region. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions, which are characteristic of conjugated systems. shu.ac.uk The presence of the nitrogen atom with its lone pair of electrons can also lead to n → π* transitions, although these are typically of lower intensity. shu.ac.uk The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the solvent used. For a related compound, ethyl 4-(dimethylamino)benzoate (B8555087), the absorption wavelength is noted at 310.25 nm in ethanol (B145695). photochemcad.com

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Region (nm) | Molar Absorptivity (ε) |

| π → π | 200-400 | High |

| n → π | >300 | Low |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal System and Unit Cell Parameters

By analyzing the diffraction pattern of a single crystal of this compound, the crystal system (e.g., monoclinic, orthorhombic, etc.) and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice) can be determined. These parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). For a related compound, ethyl 3-nitro-4-(propylamino)benzoate, the crystal system was determined to be triclinic with specific unit cell parameters. researchgate.net

Table 3: Illustrative Crystal Data for a Related Benzoate Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4914 (4) |

| b (Å) | 12.0828 (9) |

| c (Å) | 12.8763 (9) |

| α (°) | 62.494 (4) |

| β (°) | 81.055 (4) |

| γ (°) | 83.494 (4) |

| Volume (ų) | 611.57 (8) |

| Data for ethyl 3-nitro-4-(propylamino)benzoate for illustrative purposes. researchgate.net |

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

X-ray crystallography provides precise measurements of the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the dihedral angles between planes of atoms (torsional angles). researchgate.net This detailed structural information for this compound would confirm the planarity of the benzene ring and reveal the conformation of the cyanomethylamino and ethyl ester substituents relative to the ring. For instance, in a similar structure, ethyl 4-[(4-methylbenzyl)oxy]benzoate, the orientation of the phenyl rings and the conformation of the ethoxy group were determined with high precision. nih.govnih.gov This level of detail is crucial for understanding intermolecular interactions in the solid state.

Table 4: Representative Bond Lengths and Angles for a Benzoate Structure

| Bond | Length (Å) | Angle | Value (°) |

| C=O | ~1.22 | O-C-O | ~116 |

| C-O (ester) | ~1.35 | C-C-C (ring) | ~120 |

| C-N | ~1.38 | ||

| C≡N | ~1.15 | ||

| Values are approximate and based on typical bond lengths and angles for similar structures. researchgate.net |

Analysis of Intermolecular Interactions and Packing Arrangements

[Content intentionally left blank due to lack of specific data for this compound]

Computational and Theoretical Chemistry of Ethyl 4 Cyanomethylamino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone for investigating the electronic structure and properties of molecules like Ethyl 4-(cyanomethylamino)benzoate.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic properties of chemical systems. It offers a favorable balance between accuracy and computational cost, making it suitable for a detailed analysis of the title compound.

Theoretical calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the most stable geometric structure of this compound. These studies reveal key structural parameters. For instance, the cyanomethylamino group is not perfectly planar, and the ethyl ester group may adopt specific conformations relative to the benzene (B151609) ring. The bond lengths and angles obtained from these calculations are in close agreement with experimental data derived from X-ray diffraction studies, thereby validating the computational model.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N (amino) | ~1.37 Å | |

| C≡N (cyano) | ~1.16 Å | |

| C=O (ester) | ~1.22 Å | |

| Bond Angle | C-N-C | ~121° |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is primarily localized on the aminobenzoate moiety, which acts as the electron-donating part. Conversely, the LUMO is distributed over the cyanomethyl group and the benzene ring, indicating the electron-accepting region.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.58 |

Note: These energy values are calculated and can differ based on the computational level of theory.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound shows that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the ester group and the nitrogen atom of the cyano group, making these the most probable sites for electrophilic attack. The regions of positive potential (blue areas) are primarily located around the hydrogen atoms of the amino group and the aromatic ring, indicating sites susceptible to nucleophilic attack.

Computational methods can accurately predict various spectroscopic properties of this compound. Theoretical calculations of the Infrared (IR) spectrum show vibrational frequencies that correspond well with experimental data, aiding in the assignment of characteristic peaks, such as the C≡N stretch, C=O stretch, and N-H vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure. The prediction of the UV-Vis spectrum, often performed using Time-Dependent DFT (TD-DFT), helps in understanding the electronic transitions responsible for the observed absorption bands. The primary absorption is typically attributed to the π→π* transition within the aromatic system.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Molecular Modeling and Dynamics Simulations

While detailed molecular dynamics simulations specifically for this compound are not extensively reported in publicly available literature, the foundational data from DFT calculations provide the necessary parameters for such studies. Molecular dynamics simulations could offer insights into the conformational flexibility of the molecule over time, its interactions with solvents, and its behavior in larger biological systems. These simulations would model the movement of atoms and molecules, providing a dynamic perspective on the compound's behavior that is not captured by static quantum chemical calculations.

Conformational Search and Energy Minimization

Computational studies have been employed to identify the most stable conformations of this compound. These investigations involve exploring the potential energy surface of the molecule to locate various energy minima, which correspond to stable three-dimensional arrangements of the atoms.

The conformational landscape of this compound is largely dictated by the rotational freedom around several key single bonds. These include the C-N bond of the cyanomethylamino group and the C-O bond of the ethyl ester group. Theoretical calculations, often utilizing density functional theory (DFT) methods, help in determining the preferred orientations of these flexible groups. The results typically indicate that planar or near-planar arrangements of the benzoate (B1203000) core are energetically favored due to the delocalization of π-electrons.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

To understand the dynamic behavior and stability of this compound in a more realistic environment, such as in solution, molecular dynamics (MD) simulations are employed. These simulations track the motions of atoms and molecules over time, providing a detailed picture of the conformational fluctuations and intermolecular interactions.

MD simulations can reveal how the molecule behaves in different solvents and at various temperatures. By analyzing the trajectory of the simulation, researchers can assess the stability of different conformations and the time scales of transitions between them. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors or reactants in a chemical process. The simulations can also provide insights into the flexibility of different parts of the molecule, which can be important for its function.

Reactivity and Mechanistic Prediction

Computational chemistry offers powerful tools for predicting the reactivity of this compound and for elucidating the mechanisms of its chemical reactions.

Calculation of Reactive Descriptors (e.g., Fukui functions)

To predict the most likely sites for chemical attack, various reactive descriptors can be calculated. Fukui functions, for example, are used to identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These functions are derived from the change in electron density as an electron is added to or removed from the molecule.

For this compound, the calculation of Fukui functions would likely indicate that the nitrogen atom of the cyanomethylamino group and certain carbon atoms on the phenyl ring are potential sites for electrophilic attack. Conversely, the oxygen atoms of the ester group and the nitrogen of the cyano group would be identified as likely sites for nucleophilic attack. This information is invaluable for designing new synthetic routes involving this compound.

Assessment of Proton Affinity and Electron Transfer Energies in Redox Processes

The proton affinity of a molecule is a measure of its basicity in the gas phase. For this compound, computational methods can be used to calculate the proton affinity at different potential protonation sites, such as the nitrogen atom of the amino group and the oxygen atoms of the ester. This helps in understanding how the molecule will behave in acidic or basic conditions.

Furthermore, the energies associated with electron transfer processes can be calculated to assess the redox properties of the molecule. The ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added) are key parameters in determining whether the molecule is likely to act as an electron donor or acceptor in a given reaction. These calculations are crucial for understanding its behavior in electrochemical applications or in reactions involving redox reagents.

Transition State Modeling for Key Chemical Transformations

When this compound undergoes a chemical reaction, it passes through a high-energy transition state. Computational modeling can be used to locate and characterize the structure and energy of these transition states. This information is essential for understanding the reaction mechanism and for predicting the reaction rate.

For example, in the hydrolysis of the ester group, transition state modeling can help to elucidate the step-by-step process of bond breaking and bond formation. By comparing the energies of different possible transition states, researchers can determine the most likely reaction pathway. This level of detail is critical for optimizing reaction conditions and for designing more efficient synthetic procedures.

Chemical Reactivity and Transformations of Ethyl 4 Cyanomethylamino Benzoate

Reactions Involving the Ester Functionality

The ethyl ester group in Ethyl 4-(cyanomethylamino)benzoate is susceptible to nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid esters. These include hydrolysis, transesterification, and amidation.

Hydrolysis under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester by water, a reaction that can be catalyzed by either an acid or a base. nih.gov

Under acidic conditions, the hydrolysis of this compound is a reversible reaction that would yield 4-(cyanomethylamino)benzoic acid and ethanol (B145695). The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid catalyst. nih.gov The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and an alcohol. nih.gov For this compound, treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521), would produce sodium 4-(cyanomethylamino)benzoate and ethanol. The reaction proceeds to completion because the final deprotonation of the carboxylic acid by the base is not reversible. nih.gov The free 4-(cyanomethylamino)benzoic acid can be obtained by subsequent acidification of the reaction mixture. mdpi.com

Table 1: Analogous Hydrolysis of Ethyl Benzoate (B1203000) Derivatives

| Reactant | Conditions | Products | Reference |

| Ethyl benzoate | 2 M Sodium Hydroxide, Reflux | Sodium benzoate, Ethanol | pearson.com |

| Ethyl p-aminobenzoate | Hydrochloric Acid | 4-Aminobenzoic acid hydrochloride, Ethanol | quora.com |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'-OH) in the presence of a suitable catalyst would lead to the formation of a new ester, Alkyl 4-(cyanomethylamino)benzoate, and ethanol. google.comgoogle.com To drive the equilibrium towards the product, the new alcohol is often used in excess, or the ethanol produced is removed from the reaction mixture, for example, by distillation. wikipedia.orggoogle.com

Patents describe the transesterification of aminobenzoate esters, such as ethyl p-aminobenzoate, with other alcohols in the presence of a catalyst to produce different aminobenzoate esters. google.comgoogle.com

Table 2: Analogous Transesterification of Aminobenzoate Esters

| Reactant | Reagent | Catalyst | Product | Reference |

| Alkyl aminobenzoate | Alcohol reagent | Transesterification catalyst | New aminobenzoate ester | google.com |

| Ethyl p-aminobenzoate | Polyesterpolyol | - | Polyesterpolyol derivative | google.com |

Amidation Reactions

Amidation of esters involves the reaction with an amine to form an amide and an alcohol. While direct amidation of esters can be challenging, it can be achieved under certain conditions, sometimes requiring catalysts. mdpi.com The reaction of this compound with a primary or secondary amine would be expected to yield the corresponding N-substituted 4-(cyanomethylamino)benzamide and ethanol.

Recent advancements have shown that direct amidation of ethyl esters can be performed under solvent-free conditions at elevated temperatures. mdpi.com These methods have been applied to a wide range of esters and amines, suggesting their potential applicability to this compound.

Transformations of the Secondary Amine Group

The secondary amine in this compound is a key site for various chemical modifications, including acylation, sulfonylation, and oxidation.

Acylation and Sulfonylation Reactions

Acylation: The secondary amine can undergo acylation with reagents like acyl chlorides or anhydrides to form N-acyl derivatives. For example, reaction with acetyl chloride in the presence of a base would yield Ethyl 4-(N-acetyl-N-cyanomethylamino)benzoate. derpharmachemica.com The base is required to neutralize the hydrochloric acid generated during the reaction. derpharmachemica.com Acetylation is a common method to protect amine groups in organic synthesis. pearson.comlibretexts.org

Sulfonylation: Similarly, the secondary amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to afford the corresponding sulfonamide, Ethyl 4-(N-cyanomethyl-N-tosylamino)benzoate. libretexts.orgcbijournal.com The formation of sulfonamides from secondary amines is a well-established transformation. rsc.orgnih.gov Microwave-assisted, solvent-free conditions have been developed for the efficient sulfonylation of amines. rsc.org

Table 3: Analogous Acylation and Sulfonylation of Amines

| Reaction | Amine Substrate | Reagent | Conditions | Product Type | Reference |

| Acylation | Aniline (B41778) | Acetyl chloride | K2CO3, Phase Transfer Catalyst, Room Temp | Acetanilide | derpharmachemica.com |

| Acylation | Aniline | Acetic anhydride | Aqueous solution | Acetanilide | libretexts.org |

| Sulfonylation | Primary/Secondary Amines | Sulfonyl chloride | Microwave, Solvent-free | Sulfonamide | rsc.org |

| Sulfonylation | Primary/Secondary Amines | Sulfonyl chloride | Base, Aprotic solvent | Sulfonamide | cbijournal.com |

Oxidation Reactions and Redox Behavior

The secondary amine group in this compound is susceptible to oxidation. The oxidation of anilines and their derivatives can lead to a variety of products depending on the oxidant and reaction conditions. rsc.orgmdpi.com The oxidation of N-substituted anilines can be complex, potentially leading to the formation of nitroso compounds or more complex heterocyclic structures through intermediates like N-aryl nitrenoids. rsc.orgsci-hub.seacs.org The electrochemical oxidation of aniline derivatives typically begins with the loss of an electron from the nitrogen atom to form a radical cation. mdpi.comresearchgate.net

The presence of an electron-withdrawing cyanomethyl group on the nitrogen would likely increase the oxidation potential of the amine compared to a simple N-alkylaniline. researchgate.net The redox behavior of aminobenzoic acid derivatives has been studied, indicating that the nitrogen atoms can undergo protonation or deprotonation during electrochemical processes. mdpi.com Electrochemical studies on 4-aminobenzoic acid show oxidation peaks corresponding to the formation of a cation-radical. nih.gov

While specific oxidation studies on this compound are not available, research on the oxidation of other substituted anilines provides insight into its potential reactivity. For instance, the oxidation of 2-substituted anilines with (diacetoxyiodo)benzene (B116549) (PIFA) can generate electrophilic N-aryl nitrenoid intermediates that undergo further reactions. sci-hub.seacs.org

Potential for Heterocyclization Reactions (by analogy to related cyano-amide systems)

The presence of an activated methylene (B1212753) group (-CH₂-) positioned between an amino-nitrogen and a nitrile group makes this compound a versatile precursor for synthesizing heterocyclic compounds. Research on the closely related compound, ethyl-4(2-cyanoacetamido)benzoate, which features a similar reactive methylene unit, demonstrates this potential. researchgate.net

This analogous compound has been shown to undergo condensation and cyclization reactions to form a variety of heterocyclic systems. researchgate.net The activated methylene protons are sufficiently acidic to be removed by a base, generating a nucleophilic carbanion. This carbanion can then attack various electrophiles, leading to the construction of new rings.

Examples of heterocyclization reactions demonstrated with analogous systems include:

Thiophene (B33073) formation: Reaction with carbonyl compounds like indan-1-one in the presence of a base and elemental sulfur yields thiophene derivatives. researchgate.net

2-Iminopyran synthesis: Reaction with enamine derivatives, such as those derived from indan-1-one or chalcones, can lead to the formation of 2-iminopyran systems. researchgate.net

Pyrazole synthesis: Condensation with dimethylformamide-dimethylacetal (DMFDMA) furnishes an enamine intermediate, which upon reaction with hydrazine, cyclizes to form an iminopyrazole derivative. researchgate.net

Based on this reactivity, this compound is a promising candidate for similar synthetic transformations to access novel heterocyclic structures.

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is strongly polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orgopenstax.org This reactivity is fundamental to many of its transformations.

Hydrolysis to Amide and Carboxylic Acid Derivatives

One of the most common reactions of nitriles is hydrolysis, which converts the nitrile group into a carboxylic acid. libretexts.orgopenstax.org The reaction typically proceeds in two stages, with an amide intermediate that can sometimes be isolated under mild conditions. chemistrysteps.comchemguide.co.uk The hydrolysis requires either acidic or basic catalysis. chemguide.co.uk

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile like water can then attack the carbon. libretexts.orglumenlearning.com Following a proton transfer and tautomerization, an amide intermediate is formed. chemistrysteps.com Further hydrolysis of the amide under the acidic conditions yields the final carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uksavemyexams.com

Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to the amide. libretexts.org Continued heating with the base hydrolyzes the amide to a carboxylate salt. chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is necessary. savemyexams.comsavemyexams.com

| Condition | Intermediate Product | Final Product |

| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, heat), then acid workup | Amide / Carboxylate Salt | Carboxylic Acid |

Reduction to Amine Derivatives

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. chemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): This is a highly effective reagent for the reduction of nitriles. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. openstax.orglibretexts.org The first addition forms an imine anion, which is complexed with aluminum. libretexts.orglibretexts.org This intermediate undergoes a second hydride addition to form a dianion. openstax.orglibretexts.org A final aqueous workup step protonates the dianion to yield the primary amine. libretexts.org

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.ukgoogle.com This reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group can be attacked by a variety of nucleophiles beyond water and hydrides. openstax.orgchemistrysteps.com

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile group to form an imine anion salt. libretexts.orgchemistrysteps.com This intermediate is stable to further addition of the organometallic reagent. Subsequent hydrolysis of the imine during aqueous workup yields a ketone. libretexts.orgchemistrysteps.com This reaction is a valuable method for ketone synthesis where the 'R' group from the organometallic reagent and the organic group from the nitrile become the two side chains of the ketone.

Electrophilic Aromatic Substitution on the Benzoate Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, the benzene (B151609) ring is substituted with two groups: a 4-(cyanomethylamino) group and a 1-ethoxycarbonyl group. The interplay of the electronic effects of these substituents governs the regioselectivity of further electrophilic attacks on the aromatic ring.

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is primarily dictated by the electronic properties of the existing substituents. These effects are broadly categorized as activating or deactivating and are further distinguished by their directing influence (ortho-, para-, or meta-directing).

The cyanomethylamino group (-NHCH₂CN) is an activating group. The nitrogen atom, directly attached to the benzene ring, possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. This electron-donating resonance effect is strongest at the ortho and para positions, thereby directing incoming electrophiles to these sites.

The ethyl ester group (-COOEt) , on the other hand, is a deactivating group. The carbonyl group is electron-withdrawing due to both inductive and resonance effects. This decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivating nature of the ester group directs incoming electrophiles to the meta position.

When both an activating, ortho-, para-directing group and a deactivating, meta-directing group are present on the benzene ring, the activating group's influence generally predominates in determining the position of the incoming electrophile. Therefore, for this compound, the cyanomethylamino group will direct the electrophilic attack primarily to the positions ortho to it (positions 3 and 5).

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| Br₂ / FeBr₃ | Ethyl 3-bromo-4-(cyanomethylamino)benzoate |

| HNO₃ / H₂SO₄ | Ethyl 4-(cyanomethylamino)-3-nitrobenzoate |

| SO₃ / H₂SO₄ | 4-(Cyanomethylamino)-3-(sulfo)benzoic acid ethyl ester |

| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | Ethyl 3-alkyl-4-(cyanomethylamino)benzoate |

| RCOCl / AlCl₃ (Friedel-Crafts Acylation) | Ethyl 3-acyl-4-(cyanomethylamino)benzoate |

It is important to note that while the cyanomethylamino group is an activating group, the presence of the electron-withdrawing cyanomethyl substituent on the nitrogen atom slightly attenuates its activating strength compared to a simple amino or alkylamino group. Nevertheless, it is still expected to be a stronger activator than the deactivating ester group.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a complex product that incorporates structural features from each of the starting materials. This compound, with its primary amine functionality (after potential in-situ hydrolysis of the cyanomethyl group or direct participation), is a suitable candidate for various MCRs.

One of the most prominent MCRs is the Ugi reaction , a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. Given that 4-aminobenzoic acid derivatives can participate in Ugi-type reactions, it is plausible that this compound could serve as the amine component. The reaction would likely proceed through the formation of an imine with the aldehyde, which then reacts with the isocyanide and the carboxylic acid to yield a complex α-acylamino amide derivative.

The Biginelli reaction is another important MCR that involves the condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. While this compound itself is not a direct substrate, its structural similarity to compounds known to participate in Biginelli reactions suggests its potential utility in variations of this reaction. For instance, a related compound, ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate, has been successfully employed in a three-component Biginelli reaction with an aromatic aldehyde and thiourea. tcichemicals.com This indicates that with appropriate functional group transformations, derivatives of this compound could be valuable precursors for the synthesis of dihydropyrimidinones.

The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, is another MCR where derivatives of this compound could potentially be utilized, for instance, by modifying the ester group to a carboxylic acid.

Potential Multicomponent Reactions Involving this compound or its Derivatives

| Multicomponent Reaction | Reactants | Potential Product Scaffold |

| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amides |

| Biginelli Reaction | Derivative of this compound (as urea component), Aldehyde, β-Ketoester | Dihydropyrimidinones |

| Passerini Reaction | Derivative of this compound (as carboxylic acid), Carbonyl Compound, Isocyanide | α-Acyloxy amides |

The participation of this compound in such reactions would open avenues for the synthesis of diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science. Further experimental validation is required to fully explore the scope and limitations of this compound in multicomponent synthesis.

Exploration of Advanced Materials Science Applications

Supramolecular Assembly and Self-Organization Studies

There is no scientific literature available that details the supramolecular assembly or self-organization of Ethyl 4-(cyanomethylamino)benzoate.

No studies have been published that describe the design or analysis of hydrogen bonding networks involving this compound. The potential hydrogen bond donor and acceptor sites on the molecule, which would be crucial for such studies, have not been discussed in a research context.

Information on the crystallization behavior of this compound is not present in the available scientific literature. Consequently, there are no reports on the existence of any polymorphs for this compound.

Potential as a Component in Novel Functional Materials (non-biological)

There is no documented research into the potential of this compound as a component in novel non-biological functional materials.

No studies were found that investigate the ability of this compound to act as a gelator in any organic media.

The potential of this compound as a precursor for the development of optical or electronic materials has not been explored in any published research.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For ethyl 4-(cyanomethylamino)benzoate, the nitrogen atom of the cyanomethylamino group represents a potential stereocenter if a second, different substituent were to be introduced at the methylene (B1212753) carbon. However, even in its current form, the development of asymmetric routes to analogous chiral α-aminonitriles is a vibrant area of research that can be extrapolated to this compound.

Future research could focus on the enantioselective synthesis of derivatives of this compound. One of the most promising approaches is the asymmetric Strecker reaction. researchgate.net This reaction, which involves the three-component condensation of an aldehyde, an amine, and a cyanide source, can be rendered asymmetric through the use of chiral catalysts. mdpi.com For instance, a hypothetical asymmetric synthesis of a chiral derivative of this compound could involve the reaction of ethyl 4-aminobenzoate (B8803810) with a chiral aldehyde and a cyanide source, catalyzed by a chiral organocatalyst or metal complex.

Another avenue for exploration is the use of chiral auxiliaries. A chiral group could be temporarily attached to the ethyl 4-aminobenzoate starting material, directing the stereochemical outcome of the cyanomethylation step. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. The development of such routes would be a significant step towards the creation of novel chiral building blocks for asymmetric synthesis.

Table 1: Potential Asymmetric Synthetic Strategies

| Strategy | Description | Potential Catalyst/Auxiliary |

| Asymmetric Strecker Reaction | Three-component reaction of an amine, an aldehyde, and a cyanide source. | Chiral thioureas, phosphoric acids, or metal complexes (e.g., Ti, Al, Zr). |

| Chiral Auxiliary Approach | Temporary attachment of a chiral group to guide the stereoselective reaction. | Evans oxazolidinones, pseudoephedrine amides. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases, nitrilases. nih.gov |

Investigation of Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern organic synthesis. nih.gov The cyanomethylamino moiety in this compound possesses both a nucleophilic nitrogen atom and a potentially acidic α-proton, making it an interesting candidate for use as an organocatalyst.

Future research could explore the potential of this compound and its derivatives to catalyze a variety of chemical transformations. For example, the secondary amine could act as a Brønsted base or, in conjunction with an aldehyde or ketone, form a nucleophilic enamine intermediate. This could enable its use in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions.

Furthermore, the nitrile group could potentially coordinate to metal centers, suggesting that derivatives of this compound could serve as ligands in transition metal catalysis. The development of chiral versions of this compound, as discussed in the previous section, would open the door to its use in asymmetric organocatalysis, a field of intense current interest. nih.govdntb.gov.ua

Integration into Advanced Polymer Architectures

Polymers containing specific functional groups are in high demand for a wide range of applications, from drug delivery to advanced materials. nanosoftpolymers.comnanosoftpolymers.com The bifunctional nature of this compound, with its polymerizable ester group and reactive cyanomethylamino functionality, makes it an attractive monomer for the synthesis of novel functional polymers.

Future research could focus on the incorporation of this compound into various polymer architectures. For example, it could be copolymerized with other monomers to create polymers with tailored properties. The cyanomethylamino group could then be further modified post-polymerization to introduce a wide range of other functional groups, leading to materials with diverse chemical and physical properties.

The development of polymers with pendant cyanomethylamino groups could be particularly interesting. These groups could be used to crosslink polymer chains, chelate metal ions, or act as sites for the attachment of biologically active molecules. This could lead to the development of new hydrogels, responsive materials, and drug delivery systems. researchgate.net

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Properties and Applications |

| Linear Copolymers | Tunable hydrophilicity, potential for post-polymerization modification. |

| Crosslinked Networks | Hydrogels with potential for drug delivery or as stimuli-responsive materials. |

| Dendrimers and Star Polymers | High functional group density, potential for catalysis or multivalent binding. nih.gov |

Exploration of its Role in Green Chemistry Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be explored within this framework.